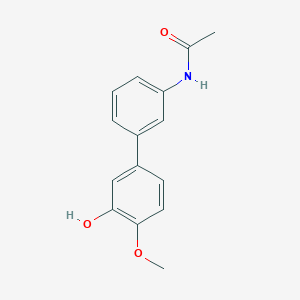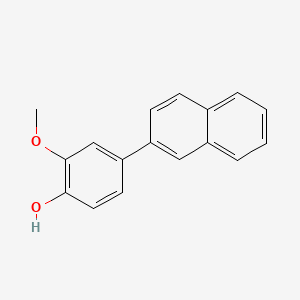
5-(3-Acetylaminophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Acetylaminophenyl)-2-methoxyphenol, 95% (also known as 5-AAP-2-MP, 95%) is an important organic compound that has been used in a variety of scientific and industrial applications. This compound is a derivative of phenol, and has been used in research studies to study the effects of various compounds on biological systems.
Aplicaciones Científicas De Investigación
5-AAP-2-MP, 95% has been used in a variety of scientific research applications. It has been used to study the effects of various compounds on biological systems, such as the effects of drugs on cell signaling pathways. It has also been used to study the effects of various compounds on the immune system, as well as the effects of various compounds on the development of cancer. In addition, 5-AAP-2-MP, 95% has been used to study the effects of various compounds on the metabolism of lipids and proteins.
Mecanismo De Acción
The mechanism of action of 5-AAP-2-MP, 95% is not fully understood. However, it is believed that the compound binds to certain proteins and may act as a modulator of the activity of these proteins. It is also believed that the compound may act as an inhibitor of the activity of certain enzymes, and may also act as an agonist of certain receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-AAP-2-MP, 95% are not fully understood. However, it is believed that the compound may have a variety of effects on the body, including the modulation of cell signaling pathways, the inhibition of certain enzymes, and the stimulation of certain receptors. In addition, the compound may also have an effect on the metabolism of lipids and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-AAP-2-MP, 95% in laboratory experiments is its high yield, which is the highest yield of this compound reported to date. In addition, the compound is relatively stable and does not degrade easily. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound is not water soluble and therefore cannot be used in aqueous solutions. In addition, the compound is not very soluble in organic solvents, and therefore must be used in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for research involving 5-AAP-2-MP, 95%. For example, further research could be conducted to better understand the mechanism of action of this compound and its effects on biological systems. In addition, further research could be conducted to identify other potential applications of this compound, such as its potential use in drug delivery systems. Finally, further research could be conducted to determine the optimal conditions for the synthesis of this compound, as well as the optimal conditions for its use in laboratory experiments.
Métodos De Síntesis
5-AAP-2-MP, 95% can be synthesized using a variety of methods, including the reaction of 3-aminophenol with acetic anhydride in the presence of a catalyst. This reaction produces a product with a yield of 95%, which is the highest yield of 5-AAP-2-MP, 95% reported to date. Other methods of synthesis include the reaction of 3-aminophenol with acetic anhydride in the presence of a base, or the reaction of 3-aminophenol with acetic acid in the presence of a catalyst.
Propiedades
IUPAC Name |
N-[3-(3-hydroxy-4-methoxyphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(17)16-13-5-3-4-11(8-13)12-6-7-15(19-2)14(18)9-12/h3-9,18H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDVWHNIICWTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685630 |
Source


|
| Record name | N-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261978-40-8 |
Source


|
| Record name | N-(3'-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)
![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380031.png)